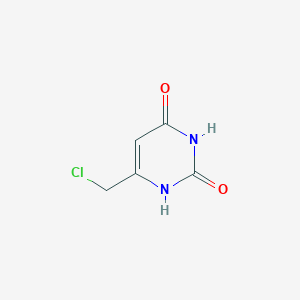

6-(Chloromethyl)uracil

Vue d'ensemble

Description

6-(Chloromethyl)uracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chloromethyl group at the sixth position of the uracil ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)uracil typically involves the chlorination of uracil derivatives. One common method includes the reaction of 6-(Hydroxymethyl)uracil with thionyl chloride or sulfuryl chloride in the presence of acetic acid, yielding this compound . Another method involves the chlorination of 6-methyluracil using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

For industrial production, the process often starts with readily available raw materials such as ethyl acetoacetate and urea. The synthesis involves multiple steps, including chlorination and cyclization reactions, to produce high-purity this compound . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Chloromethyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield methyluracil derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 6-aminomethyluracil or 6-thiomethyluracil.

Oxidation: Formation of 6-formyluracil or 6-carboxyuracil.

Reduction: Formation of 6-methyluracil.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 6-(Chloromethyl)uracil serves as an essential building block in the synthesis of various heterocyclic compounds. It is utilized in organic synthesis to create more complex molecules, including chlorophenyl hydroxypiperidine analogs, which exhibit anti-amylatic activity.

- Functional Polymers : This compound can be modified to produce functional polymers. For instance, it can be used to create pH and temperature-responsive polymers that have applications in controlled drug delivery systems.

Biology

- Nucleic Acid Modification : Research indicates that this compound can modify nucleic acids, serving as a probe in biochemical assays. Its ability to interact with nucleic acids opens avenues for studying genetic material and developing new biotechnological tools.

- Enzyme Inhibition : The compound acts as an inhibitor of thymidine phosphorylase (TP), affecting the pyrimidine salvage pathway. This inhibition can lead to increased concentrations of certain fluorinated pyrimidines, which are vital for various biological processes .

Medicine

- Anticancer Agent : There is ongoing research into the potential of this compound as an anticancer agent. Its structural similarity to other known anticancer drugs allows it to be investigated as a precursor in the synthesis of novel therapeutic agents .

- Antiviral Drug Development : The compound is also being explored for its potential use in synthesizing antiviral drugs, particularly those targeting viral replication mechanisms that involve nucleic acid interactions .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized as a reagent in chemical manufacturing processes. Its unique properties make it suitable for producing specialty chemicals with specific functionalities .

Case Study 1: Anticancer Research

A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results demonstrated that modifications to the chloromethyl group significantly enhanced cytotoxicity compared to unmodified uracil derivatives. This suggests that further structural optimization could lead to more effective anticancer agents.

Case Study 2: Nucleic Acid Probes

In another study, researchers utilized this compound as a probe for detecting specific RNA sequences in vitro. The compound's ability to bind selectively to RNA allowed for the development of sensitive assays for monitoring gene expression levels in different biological contexts.

Mécanisme D'action

The mechanism of action of 6-(Chloromethyl)uracil involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in nucleic acids, leading to modifications that can alter the function of these biomolecules . This reactivity is exploited in the design of inhibitors for enzymes such as thymidine phosphorylase, which is a target in cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chlorouracil

- 6-Methyluracil

- 5-Bromouracil

- 6-Aminouracil

Uniqueness

6-(Chloromethyl)uracil is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other uracil derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds . For example, the chloromethyl group can undergo substitution reactions to introduce various functional groups, making it a versatile intermediate in synthetic chemistry.

Activité Biologique

Overview

6-(Chloromethyl)uracil is a halogenated derivative of uracil, characterized by a chloromethyl group at the sixth position of the uracil ring. This compound has garnered attention for its biological activity, particularly its role as an inhibitor of thymidine phosphorylase (TP), an enzyme crucial in the pyrimidine salvage pathway. Understanding its biological activity is essential for exploring potential therapeutic applications, particularly in cancer treatment and antiviral drug development.

The primary biological target of this compound is thymidine phosphorylase. The inhibition of TP leads to alterations in nucleotide metabolism, specifically affecting the levels of fluorinated pyrimidine 2'-deoxyribonucleosides. This mechanism is significant in the context of cancer therapy, where modulation of nucleoside levels can influence tumor growth and response to treatment.

Inhibition of Thymidine Phosphorylase

- Target Enzyme : Thymidine Phosphorylase (TP)

- Effect : Inhibition increases concentrations of certain nucleosides, which can enhance the efficacy of fluoropyrimidine-based chemotherapeutics.

- Biochemical Pathways Affected : Pyrimidine salvage pathway.

This compound undergoes various chemical reactions that expand its utility in synthetic chemistry:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chloromethyl group can be replaced by nucleophiles | Sodium azide, primary amines |

| Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Yields methyluracil derivatives | Lithium aluminum hydride, sodium borohydride |

Biological Studies and Applications

Research indicates that this compound has potential applications in various fields:

- Anticancer Research : Investigated as a precursor for synthesizing compounds with enhanced antitumor activity.

- Antiviral Agents : Explored for its ability to modify nucleic acids and as a probe in biochemical assays.

- Synthetic Chemistry : Serves as a building block for creating diverse heterocyclic compounds.

Case Studies

-

Synthesis and Evaluation of Uracil Derivatives :

A study synthesized a series of N(1)- and C(6)-substituted uracil derivatives, evaluating their inhibitory effects on TP. The C(6)-substituted derivatives exhibited significantly higher activity than their counterparts, indicating a structure-activity relationship that favors modifications at this position . -

Novel Inhibitors Development :

Research focused on developing 6-methylene-bridged uracil derivatives as potent inhibitors of TP. These compounds demonstrated improved solubility and oral bioavailability compared to traditional inhibitors, highlighting the importance of structural modifications in enhancing therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Chloromethyl)uracil, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is synthesized via chlorination of uracil derivatives using sulfuryl chloride (SO₂Cl₂) in acetic acid under controlled temperature (20–40°C). Key parameters include stoichiometric ratios (e.g., excess SO₂Cl₂ to ensure complete substitution) and reaction time (typically 4–6 hours). Post-synthesis purification involves recrystallization from ethanol or acetone to achieve >98% purity, verified by HPLC and neutralization titration .

- Critical Controls : Monitor pH to avoid over-chlorination; use inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) and neutralization titration for quantitative analysis .

- Structural Confirmation : H NMR (DMSO-d₆, δ 4.5–5.0 ppm for CH₂Cl group) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Solubility Profiling : Test in polar aprotic solvents (e.g., DMF) for reaction compatibility .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture and light. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., hydrolysis to 6-hydroxymethyluracil) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Studies : Use density functional theory (DFT) to model transition states and activation energies for SN2 reactions (e.g., substitution with amines or thiols). Compare with experimental kinetics (e.g., rate constants in DMF/water mixtures) .

- Isotopic Labeling : C-labeled chloromethyl groups to track bond cleavage pathways via mass spectrometry .

Q. How can trace-level detection of this compound in biological systems be achieved?

- Methodology :

- Fluorescent Labeling : Develop a uracil-binding protein sensor (e.g., catalytically inactive UNG mutants) conjugated to fluorophores. Validate specificity via competitive assays with uracil analogs .

- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 175 → 140 for quantification) with deuterated internal standards .

Q. What strategies resolve contradictions in reported stability data for this compound?

- Methodology :

- Comparative Studies : Replicate stability tests under varying conditions (e.g., pH, solvent systems) using standardized protocols. Apply statistical models (ANOVA) to assess significance (p < 0.05) .

- Degradation Product Analysis : Use high-resolution mass spectrometry (HRMS) to identify and quantify byproducts (e.g., dimerization products under thermal stress) .

Q. Data Presentation Guidelines

Propriétés

IUPAC Name |

6-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXBAPEXBTNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066387 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18592-13-7 | |

| Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.